molecular formula C19H22BrFN2O2S B3473396 1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine

1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine

Cat. No.: B3473396
M. Wt: 441.4 g/mol
InChI Key: PYZJFFHQCPLHKV-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and aromatic rings

Preparation Methods

The synthesis of 1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 3-bromo-2,4,6-trimethylphenyl with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-fluorophenylpiperazine under basic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

    Biological studies: Researchers may use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine include other piperazine derivatives with sulfonyl and aromatic substitutions. Some examples are:

  • 1-(3-Chloro-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
  • 1-(3-Bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-chlorophenyl)piperazine

These compounds share similar structural features but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The unique combination of bromine and fluorine in this compound may confer distinct properties that make it particularly valuable for certain applications.

Properties

IUPAC Name

1-(3-bromo-2,4,6-trimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrFN2O2S/c1-13-12-14(2)19(15(3)18(13)20)26(24,25)23-10-8-22(9-11-23)17-6-4-16(21)5-7-17/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZJFFHQCPLHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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